molecular formula C9H5ClO2S2 B6255960 5'-chloro-[2,2'-bithiophene]-5-carboxylic acid CAS No. 3339-84-2

5'-chloro-[2,2'-bithiophene]-5-carboxylic acid

Cat. No.: B6255960
CAS No.: 3339-84-2
M. Wt: 244.7
InChI Key:
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Description

5’-Chloro-[2,2’-bithiophene]-5-carboxylic acid is an organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds consisting of two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-chloro-[2,2’-bithiophene]-5-carboxylic acid typically involves the chlorination of 2,2’-bithiophene followed by carboxylation. One common method includes the use of thionyl chloride for chlorination and subsequent reaction with carbon dioxide to introduce the carboxylic acid group . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of 5’-chloro-[2,2’-bithiophene]-5-carboxylic acid may involve large-scale chlorination and carboxylation processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

5’-Chloro-[2,2’-bithiophene]-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene rings .

Mechanism of Action

The mechanism of action of 5’-chloro-[2,2’-bithiophene]-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and carboxylic acid groups enhance its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Properties

CAS No.

3339-84-2

Molecular Formula

C9H5ClO2S2

Molecular Weight

244.7

Purity

95

Origin of Product

United States

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